

Solubility and stability of 2-Amino-5-methylbenzenethiol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

Cat. No.: B1267416

[Get Quote](#)

Solubility and Stability of 2-Amino-5-methylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-Amino-5-methylbenzenethiol**, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding these properties is critical for its handling, storage, and application in research and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally similar molecules, such as 2-aminothiophenol, to provide well-founded estimations and procedural guidance.

Chemical and Physical Properties

2-Amino-5-methylbenzenethiol, also known as 5-methyl-2-aminothiophenol, is an organic compound featuring both an amino and a thiol functional group attached to a toluene backbone.^[1] These functional groups govern its chemical reactivity and physical properties, including its solubility and stability.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NS	[1] [2]
Molecular Weight	139.22 g/mol	[2]
Appearance	Typically a solid at room temperature, may be a colorless to yellow or brown oily solid or liquid.	[3] [4] [5]
Odor	Characteristic thiol odor.	[1]

Solubility Profile

The solubility of **2-Amino-5-methylbenzenethiol** is dictated by the interplay between its polar amino and thiol groups and its nonpolar aromatic ring and methyl group. While specific quantitative data is not readily available in the literature, a qualitative solubility profile can be inferred from the behavior of the closely related compound, 2-aminothiophenol.[\[3\]](#)[\[4\]](#)[\[6\]](#) The presence of the methyl group in **2-Amino-5-methylbenzenethiol** is expected to slightly decrease its solubility in polar solvents and increase its solubility in non-polar organic solvents compared to its non-methylated analog.

Table 1: Qualitative Solubility of **2-Amino-5-methylbenzenethiol** in Various Solvents

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Aqueous	Water	Low	The hydrophobic nature of the benzene ring and methyl group limits solubility in water. [4]
Acidic Water (e.g., dilute HCl)	Increased		Protonation of the amino group forms a more soluble salt. [4]
Basic Water (e.g., dilute NaOH)	Soluble		The thiol group can be deprotonated to form a more soluble thiolate salt. [3]
Polar Aprotic	Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	Soluble	These solvents can effectively solvate both the polar and nonpolar portions of the molecule.
Polar Protic	Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the amino and thiol groups. [4]
Non-Polar	Toluene, Hexane	Moderately Soluble to Soluble	The aromatic ring and methyl group contribute to favorable interactions with non-polar solvents.
Chlorinated	Dichloromethane, Chloroform	Soluble	Good general solvents for many organic compounds. [4]

Stability Profile and Degradation Pathway

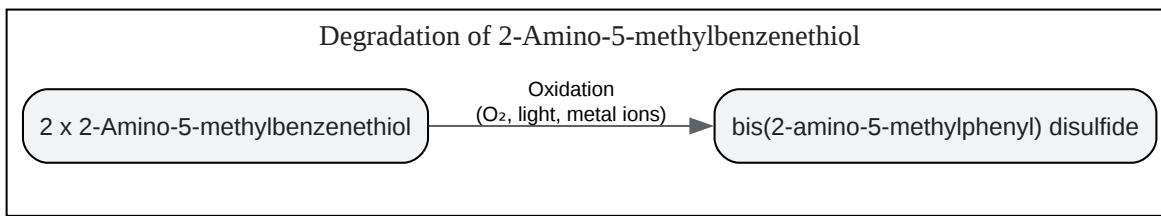

Aromatic thiols, and specifically aminothiophenols, are known to be susceptible to oxidation.^[7] The primary degradation pathway for **2-Amino-5-methylbenzenethiol** is anticipated to be the oxidation of the thiol group to form the corresponding disulfide, bis(2-amino-5-methylphenyl) disulfide. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Table 2: Stability of **2-Amino-5-methylbenzenethiol** under Various Conditions

Condition	Expected Stability	Primary Degradation Pathway
Temperature	Stable at recommended storage temperatures (-20°C). Elevated temperatures may accelerate degradation.	Oxidation to disulfide.
pH	Less stable under neutral to alkaline conditions which favor thiolate formation and subsequent oxidation. More stable under acidic conditions where the thiol is protonated.	Oxidation to disulfide.
Light	Potentially light-sensitive. Photons can provide the energy to initiate oxidation.	Oxidation to disulfide.
Air (Oxygen)	Unstable. Readily undergoes oxidation in the presence of oxygen.	Oxidation to disulfide.

Proposed Degradation Pathway

The primary degradation pathway of **2-Amino-5-methylbenzenethiol** is the oxidative coupling of two molecules to form a disulfide bond.

[Click to download full resolution via product page](#)

Proposed oxidative degradation pathway of **2-Amino-5-methylbenzenethiol**.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **2-Amino-5-methylbenzenethiol**, adapted from standard laboratory procedures for organic compounds.

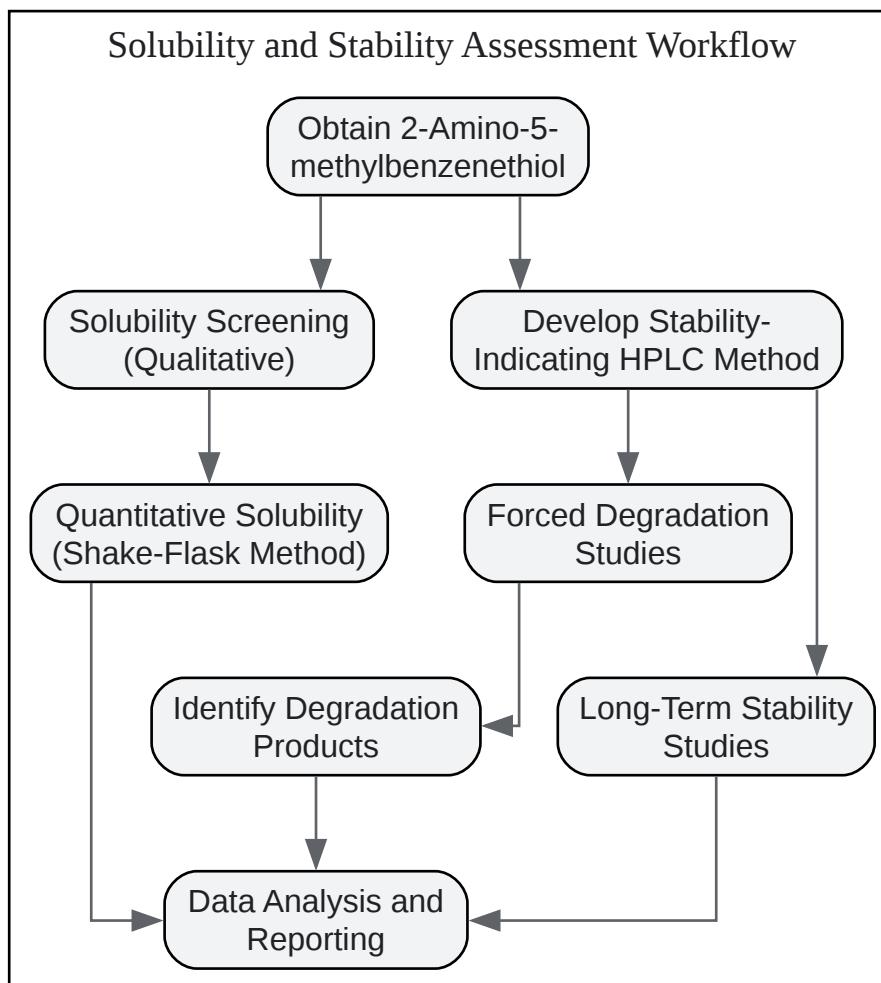
Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Amino-5-methylbenzenethiol** to a known volume of the test solvent in a sealed, airtight container (e.g., a screw-cap vial).
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.
- Phase Separation:
 - Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.
 - Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.
- Quantification:

- Carefully withdraw a known volume of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- Determine the concentration of **2-Amino-5-methylbenzenethiol** in the diluted sample using the analytical method.
- Calculate the original solubility in the test solvent, accounting for the dilution factor.

Stability Indicating Method and Forced Degradation Studies


A stability-indicating analytical method is crucial to separate the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

- Method Development:
 - Develop a reversed-phase HPLC method capable of resolving **2-Amino-5-methylbenzenethiol** from its potential degradation products, primarily the disulfide dimer.
 - Typical mobile phases could consist of acetonitrile or methanol and water with a pH modifier (e.g., formic acid or ammonium acetate).
- Forced Degradation Studies:
 - Acidic Conditions: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) and heat.
 - Basic Conditions: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) and heat.
 - Oxidative Conditions: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H_2O_2) at room temperature.
 - Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60-80°C).

- Photostability: Expose a solution of the compound to UV and visible light.
- Analyze samples from each stress condition at various time points using the developed stability-indicating HPLC method to track the formation of degradation products and the decrease in the parent compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of **2-Amino-5-methylbenzenethiol**.

[Click to download full resolution via product page](#)

General experimental workflow for solubility and stability testing.

Handling and Storage Recommendations

Given the propensity of **2-Amino-5-methylbenzenethiol** to oxidize, the following handling and storage procedures are recommended to maintain its quality and integrity:

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C).
- Handling: Minimize exposure to air and light. Use in a well-ventilated area or under a fume hood.
- Solvent Preparation: Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be purged with an inert gas and stored at low temperatures in the dark.

By adhering to these guidelines and utilizing the provided experimental protocols, researchers can effectively manage and characterize the solubility and stability of **2-Amino-5-methylbenzenethiol** for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 23451-96-9: 2-amino-5-methylbenzenethiol | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dotbglobal.com [dotbglobal.com]
- 6. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 7. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances

(RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]

- To cite this document: BenchChem. [Solubility and stability of 2-Amino-5-methylbenzenethiol in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267416#solubility-and-stability-of-2-amino-5-methylbenzenethiol-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com